Baralyme

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Baralyme, also known as this compound, is a useful research compound. Its molecular formula is BaCaH5KO5 and its molecular weight is 301.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Interactions and Byproducts

Carbon Monoxide Production:

Research indicates that Baralyme can produce significant amounts of carbon monoxide when interacting with certain volatile anesthetics, particularly desflurane and enflurane. Studies have shown that dry this compound generates higher peak levels of carbon monoxide compared to hydrated forms. For instance, this compound containing 1.6% water produced peak carbon monoxide levels of 14,800 ppm with desflurane at 45°C, while completely dry this compound resulted in even higher concentrations .

Impact of Moisture Content:

The moisture content in this compound plays a critical role in its interaction with anesthetics. Increasing the water content significantly reduces the formation of carbon monoxide. A study found that rehydrating desiccated this compound from 0% to 13% moisture decreased carbon monoxide production from desflurane from 10,700 ppm to less than 180 ppm . This highlights the importance of maintaining appropriate hydration levels in clinical settings to mitigate risks associated with carbon monoxide exposure.

Clinical Observations

A notable case involved a hospital that reported elevated carbon monoxide levels in patients receiving desflurane anesthesia using this compound as the absorbent. Subsequent investigations led to the discontinuation of this compound in favor of soda lime, which did not produce similar levels of carbon monoxide. This case underscores the need for careful monitoring and selection of absorbents based on their chemical interactions with anesthetics .

Experimental Studies

In controlled laboratory settings, experiments demonstrated that desiccated this compound exhibited a degradation rate for sevoflurane that was significantly higher than other absorbents. This degradation was linked to increased temperatures within the canister due to the exothermic reaction between sevoflurane and the desiccated absorbent . These findings are critical for understanding how environmental conditions affect the safety profile of anesthetic practices.

Efficiency Comparisons

The efficiency of different absorbents can be compared based on their ability to capture carbon dioxide under various conditions. The following table summarizes key efficiency metrics for this compound and its competitors:

| Absorbent Type | Efficiency (g CO2/g absorbent) | Moisture Content (%) | Peak CO Production (ppm) |

|---|---|---|---|

| This compound | 0.50 | Varies | Up to 14,800 (dry) |

| Soda Lime | 0.41 | Varies | Lower than this compound |

| Sodasorb | 0.14 | Varies | Not specified |

Análisis De Reacciones Químicas

Composition and Primary CO₂ Absorption Mechanism

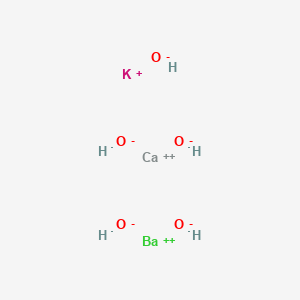

Baralyme® consists of 80% calcium hydroxide [Ca(OH)₂] , 20% barium hydroxide octahydrate [Ba(OH)₂·8H₂O] , and 4.6% potassium hydroxide [KOH] . The hydration state (typically 13–15% water) governs its reactivity.

Reaction with CO₂:

-

Ba(OH)₂·8H₂O + CO₂ → BaCO₃ + 9H₂O

-

9H₂O + 9CO₂ → 9H₂CO₃

-

9H₂CO₃ + 9Ca(OH)₂ → 9CaCO₃ + 18H₂O

This sequence converts CO₂ into carbonate salts, releasing water. The reaction efficiency decreases with desiccation (<9.5% water) or elevated temperatures (>45°C) .

Degradation of Volatile Anesthetics

Desiccated this compound® catalyzes the breakdown of volatile anesthetics into toxic byproducts, notably carbon monoxide (CO) and Compound A (CF₂=C(CF₃)OCH₂F).

Carbon Monoxide Production

-

Mechanism : Base-catalyzed proton abstraction from anesthetic molecules (e.g., CHF₂ moiety in desflurane/enflurane) releases CO .

-

Temperature : CO production rises exponentially with temperature (e.g., 45°C yields 10× higher CO than 25°C) .

Compound A Formation

Dehydrated this compound® degrades sevoflurane into nephrotoxic Compound A:

-

Peak Compound A : 357 ppm (4-hour exposure, 3.2% sevoflurane) .

-

Byproducts : Formaldehyde, methanol, and formate via further degradation .

Influence of Desiccation on Reactivity

| Absorbent State | CO Production (Desflurane) | Compound A (Sevoflurane) |

|---|---|---|

| Standard (13% water) | None | Minimal |

| Partially dry (1.6% water) | 14,800 ppm | 208 ppm (2-hour avg) |

| Fully dry | 20,000 ppm | 357 ppm (peak) |

-

Critical Threshold : this compound with <9.5% water initiates hazardous reactions .

-

Comparative Risk : Desiccated this compound® produces 15× more CO than soda lime at equivalent dryness .

Thermal and Chemical Exothermic Reactions

Exothermic degradation of sevoflurane by desiccated this compound® can exceed 60°C, creating fire risks:

Propiedades

Número CAS |

39288-81-8 |

|---|---|

Fórmula molecular |

BaCaH5KO5 |

Peso molecular |

301.54 g/mol |

Nombre IUPAC |

calcium;potassium;barium(2+);pentahydroxide |

InChI |

InChI=1S/Ba.Ca.K.5H2O/h;;;5*1H2/q2*+2;+1;;;;;/p-5 |

Clave InChI |

ZPGKBYMJBZKMAM-UHFFFAOYSA-I |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |

SMILES canónico |

[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |

Key on ui other cas no. |

39288-81-8 |

Sinónimos |

Baralyme |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.